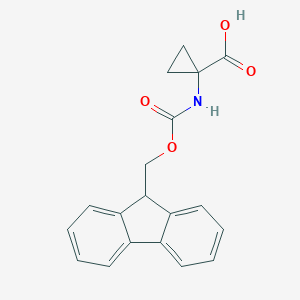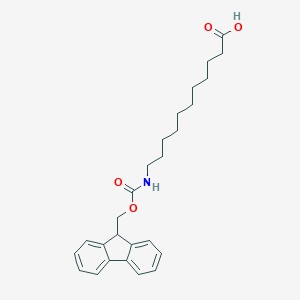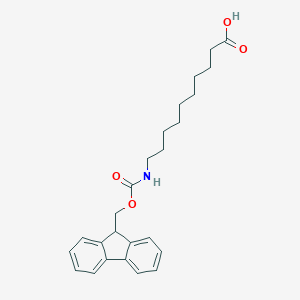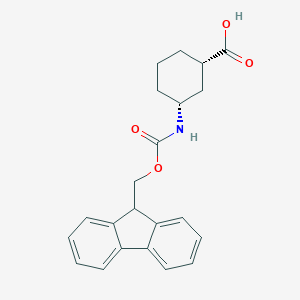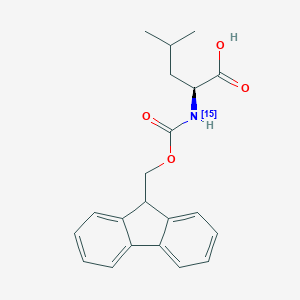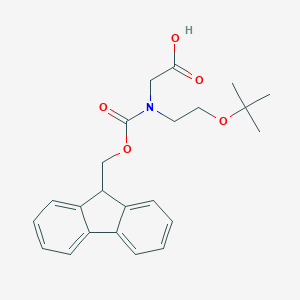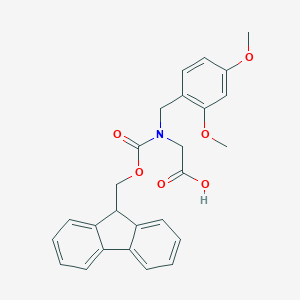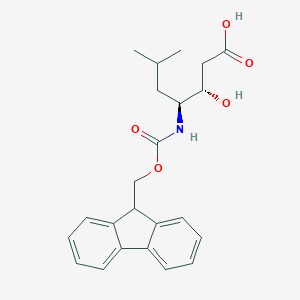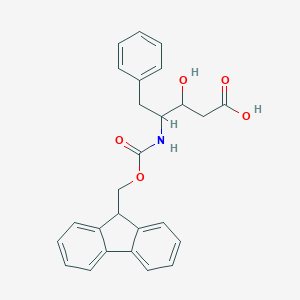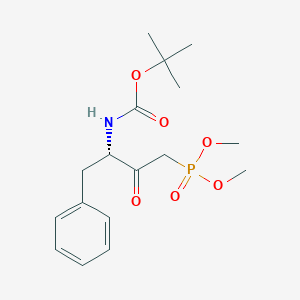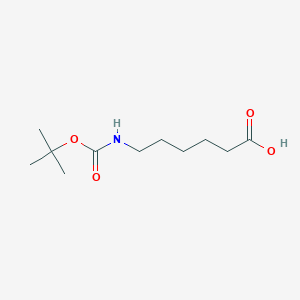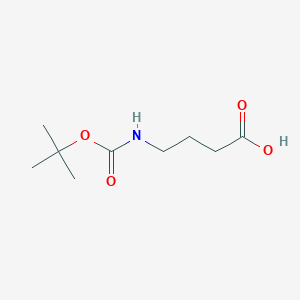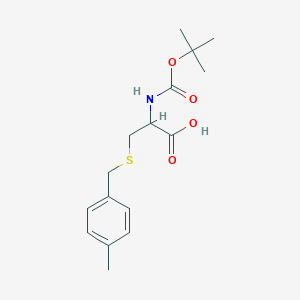
Boc-Cys(Mbzl)-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Mbzl)-OH typically involves the protection of the amino group of cysteine with a Boc group and the thiol group with a 4-methylbenzyl group. The process generally follows these steps:
Protection of the Amino Group: The amino group of cysteine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Thiol Group: The thiol group is protected by reacting it with 4-methylbenzyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-Cys(Mbzl)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the 4-methylbenzyl group can be removed using hydrogenation or other reductive conditions.
Substitution Reactions: The thiol group, once deprotected, can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: TFA for Boc group removal; hydrogenation (Pd-C, H2) for 4-methylbenzyl group removal.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Deprotected Cysteine Derivatives: Removal of protecting groups yields free cysteine derivatives.
Substituted Cysteine Derivatives: Reaction with electrophiles yields various substituted cysteine derivatives.
Scientific Research Applications
Boc-Cys(Mbzl)-OH is extensively used in scientific research, particularly in the fields of:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, allowing for the selective protection and deprotection of cysteine residues.
Protein Engineering: Used in the modification of proteins to introduce specific functional groups or labels.
Drug Discovery: Employed in the synthesis of peptide-based drugs and in the development of new therapeutic modalities.
Bioconjugation: Utilized in the covalent attachment of cysteine residues to various biomolecules, aiding in the study of biological processes.
Mechanism of Action
The primary function of Boc-Cys(Mbzl)-OH is to protect the amino and thiol groups of cysteine during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the 4-methylbenzyl group protects the thiol group. Upon deprotection, the free cysteine can participate in various biochemical reactions, such as forming disulfide bonds, which are crucial for protein folding and stability .
Comparison with Similar Compounds
Boc-Cys(Trt)-OH: tert-Butyloxycarbonyl-S-trityl-L-cysteine, where the thiol group is protected by a trityl group.
Boc-Cys(Acm)-OH: tert-Butyloxycarbonyl-S-acetamidomethyl-L-cysteine, where the thiol group is protected by an acetamidomethyl group.
Comparison:
Boc-Cys(Mbzl)-OH vs. Boc-Cys(Trt)-OH: The 4-methylbenzyl group in this compound is more stable under acidic conditions compared to the trityl group in Boc-Cys(Trt)-OH.
This compound vs. Boc-Cys(Acm)-OH: The 4-methylbenzyl group provides better protection against oxidation compared to the acetamidomethyl group in Boc-Cys(Acm)-OH.
Properties
IUPAC Name |
(2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVVZWSABRKAL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


